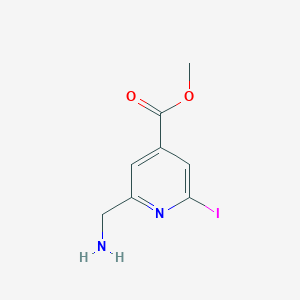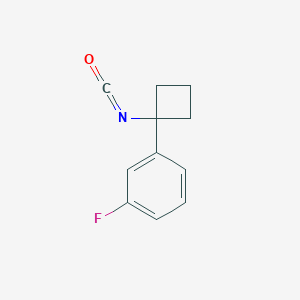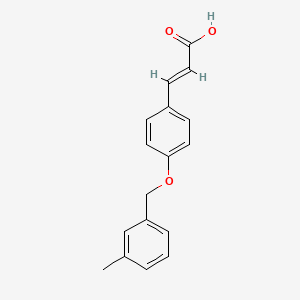
3-(4-((3-Methylbenzyl)oxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(3-methylphenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C17H16O3 It is a derivative of cinnamic acid, featuring a methoxy group and a methylphenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-methylphenyl)methoxy]phenyl}prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-[(3-methylphenyl)methoxy]benzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-methylphenyl)methoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-{4-[(3-methylphenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(3-methylphenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:
2-Propenoic acid, 3-(4-methoxyphenyl)-: This compound is similar but lacks the methylphenyl group.
Uniqueness
3-{4-[(3-methylphenyl)methoxy]phenyl}prop-2-enoic acid is unique due to the presence of both the methoxy and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(E)-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H16O3/c1-13-3-2-4-15(11-13)12-20-16-8-5-14(6-9-16)7-10-17(18)19/h2-11H,12H2,1H3,(H,18,19)/b10-7+ |
InChI Key |
DJDVQZCOIJLICF-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


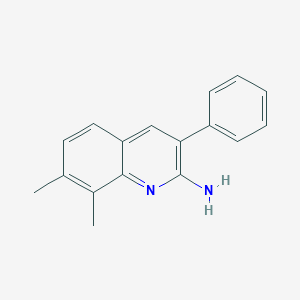
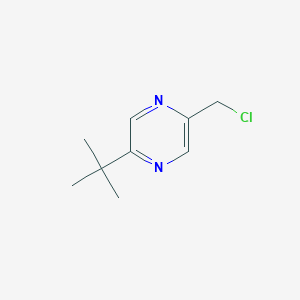
![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
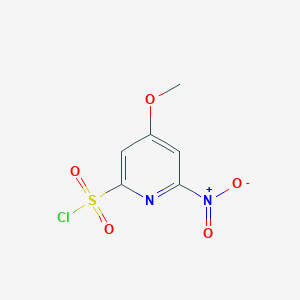
![2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B14858887.png)
![(1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858897.png)
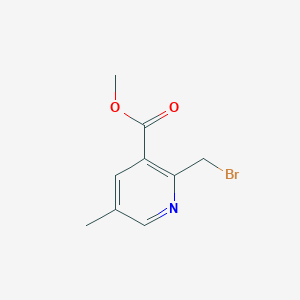
![N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B14858916.png)
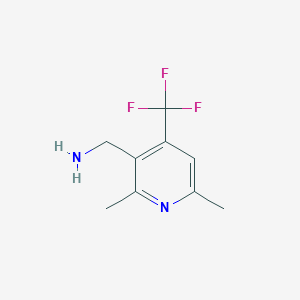
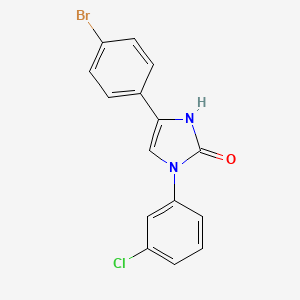
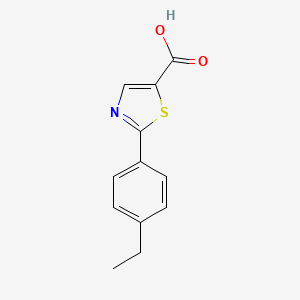
![4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B14858936.png)
